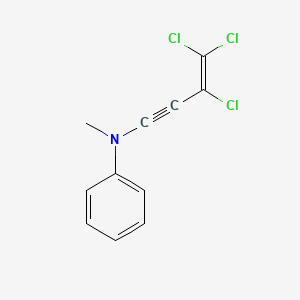
N-Methyl-N-(3,4,4-trichlorobut-3-en-1-yn-1-yl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Methyl-N-(3,4,4-trichlorobut-3-en-1-yn-1-yl)aniline is an organic compound that belongs to the class of anilines Anilines are aromatic amines, characterized by the presence of an amino group attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N-(3,4,4-trichlorobut-3-en-1-yn-1-yl)aniline typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction, where aniline derivatives react with halogenated compounds under specific conditions . The reaction conditions often include the use of solvents like dichloromethane or toluene, and catalysts such as palladium or copper complexes to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure the quality and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
N-Methyl-N-(3,4,4-trichlorobut-3-en-1-yn-1-yl)aniline undergoes various chemical reactions, including:
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium, copper complexes.
Solvents: Dichloromethane, toluene.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce amines or alcohols .
Wissenschaftliche Forschungsanwendungen
N-Methyl-N-(3,4,4-trichlorobut-3-en-1-yn-1-yl)aniline has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of N-Methyl-N-(3,4,4-trichlorobut-3-en-1-yn-1-yl)aniline involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, altering their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-Methyl-N-(3,4-dichlorobut-3-en-1-yn-1-yl)aniline
- N-Methyl-N-(3,4,4-trichlorobut-2-en-1-yn-1-yl)aniline
- N-Methyl-N-(3,4,4-trichlorobut-3-en-2-yn-1-yl)aniline
Uniqueness
N-Methyl-N-(3,4,4-trichlorobut-3-en-1-yn-1-yl)aniline is unique due to its specific substituents and structural configuration, which confer distinct chemical and physical properties. These unique features make it valuable for specific applications in research and industry .
Eigenschaften
CAS-Nummer |
82505-76-8 |
|---|---|
Molekularformel |
C11H8Cl3N |
Molekulargewicht |
260.5 g/mol |
IUPAC-Name |
N-methyl-N-(3,4,4-trichlorobut-3-en-1-ynyl)aniline |
InChI |
InChI=1S/C11H8Cl3N/c1-15(8-7-10(12)11(13)14)9-5-3-2-4-6-9/h2-6H,1H3 |
InChI-Schlüssel |
IDFGNTHMKSRAEL-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C#CC(=C(Cl)Cl)Cl)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


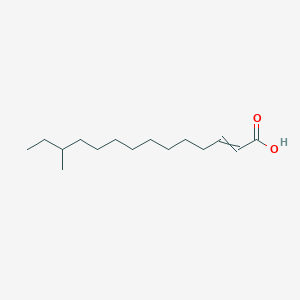



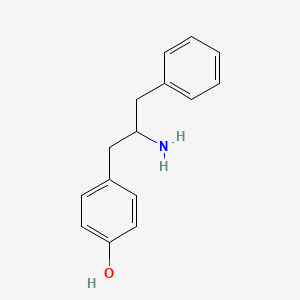
![2,8-Diethyldibenzo[b,d]furan](/img/structure/B14407334.png)
![8-Methylspiro[4.5]dec-7-en-1-one](/img/structure/B14407336.png)

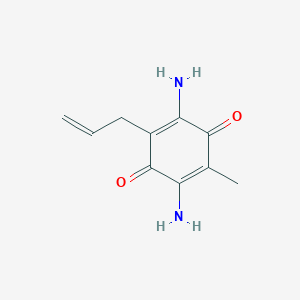
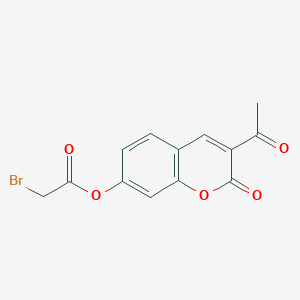
![2-[(2-Chlorophenyl)methyl]-4,4-dimethyl-5-phenoxy-1,2-oxazolidin-3-one](/img/structure/B14407351.png)
![4-[(E)-anilinodiazenyl]-1H-imidazole-5-carboxamide](/img/structure/B14407364.png)


